6-Ethenylpiperidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-6-4-3-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTBAFVXOHHDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623070 | |
| Record name | 6-Ethenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127093-82-7 | |
| Record name | 6-Ethenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis from Vinyl Containing Precursors:this Approach Involves Building the Piperidin 2 One Ring from a Starting Material That Already Possesses the Required Vinyl Moiety. a Prominent Example is the Use of Ring Closing Metathesis Rcm . in This Method, a Diolefinic Precursor, Such As an N Acryloyl Homoallylic Amine, is Cyclized Using a Ruthenium Catalyst E.g., Grubbs Catalyst to Form an Unsaturated δ Lactam.researchgate.netclockss.orgthis Method is Highly Efficient for Creating 6 Substituted Piperidin 2 Ones.researchgate.net
Another strategy involves the conjugate addition of a vinyl nucleophile. For instance, a highly nucleophilic vinylating reagent like lithium vinyldimethylmagnesate can be added to a 2-pyridone, achieving a completely regioselective 1,6-addition to yield a 6-vinyl-dihydropyridin-2-one. researchgate.net
Chemical Reactivity and Organic Transformations of 6 Ethenylpiperidin 2 One
Reactivity of the Ethenyl Moiety
The carbon-carbon double bond of the ethenyl group is an electron-rich center, making it a nucleophile that readily participates in addition reactions with electrophiles. It can also engage in pericyclic reactions and transition metal-catalyzed processes.
Electrophilic addition is a fundamental reaction of alkenes where the π-bond is broken to form two new σ-bonds. wikipedia.org The reaction is initiated by an electrophile (E+) attacking the electron-rich double bond, which leads to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile.
For an unsymmetrical alkene like 6-Ethenylpiperidin-2-one, the regioselectivity of the addition typically follows Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with fewer hydrogen substituents. slideshare.net This occurs because the addition of the proton to the terminal CH₂ group of the ethenyl moiety leads to the formation of a more stable secondary carbocation on the carbon adjacent to the piperidine (B6355638) ring. The subsequent attack by the nucleophile at this position yields the Markovnikov product. slideshare.netyoutube.com
The general mechanism involves two main steps:
The alkene's π-electrons attack the electrophile (e.g., H⁺ from HBr), forming a new C-H bond on the terminal carbon and a secondary carbocation intermediate. youtube.com
The nucleophile (e.g., Br⁻) attacks the electrophilic carbocation, forming the final product. slideshare.netyoutube.com
Table 1: Predicted Products of Electrophilic Addition to this compound This table illustrates the expected major products based on established reaction mechanisms like Markovnikov's rule.
| Reaction | Reagent(s) | Predicted Major Product |
| Hydrohalogenation | HBr | 6-(1-Bromoethyl)piperidin-2-one |
| Halogenation | Br₂ in CCl₄ | 6-(1,2-Dibromoethyl)piperidin-2-one |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ (cat.) | 6-(1-Hydroxyethyl)piperidin-2-one |
The ethenyl group can undergo free-radical addition. Unlike electrophilic addition, the radical addition of substances like HBr, when initiated by peroxides, proceeds via an anti-Markovnikov mechanism. This pathway involves the initial addition of a bromine radical to the terminal carbon, generating a more stable secondary radical on the carbon adjacent to the ring, which then abstracts a hydrogen atom from HBr.
Furthermore, the vinyl group makes this compound a monomer capable of participating in radical polymerization. Radical polymerization is a widely used method for producing a variety of polymers. researchgate.net The process is initiated by a radical species, which adds to the monomer's double bond. This creates a new radical that can then react with subsequent monomer units in a chain reaction, leading to the formation of a high molecular weight polymer. nih.gov While the homopolymerization of some cyclic dienes can be slow, copolymerization with other common vinyl monomers is often efficient. mdpi.com The polymerization of this compound would result in a polymer with a piperidin-2-one substituent on every other carbon of the polymer backbone.
Cycloaddition reactions are powerful tools for forming cyclic compounds in a stereospecific manner. ijrpc.com The ethenyl group of this compound can act as the 2π-electron component in these reactions.
In the Diels-Alder reaction , a [4+2] cycloaddition, the ethenyl group functions as a dienophile, reacting with a conjugated diene to form a six-membered ring. researchgate.net For the reaction to proceed efficiently, the dienophile is typically substituted with an electron-withdrawing group. While the piperidinone ring is not strongly activating or deactivating, this reaction can be facilitated under thermal conditions or with Lewis acid catalysis. nih.gov The reaction is concerted, meaning all bonds are broken and formed in a single step, which allows for a high degree of stereochemical control. nih.gov
1,3-Dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (in this case, the ethenyl group) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions is a versatile method for synthesizing a wide variety of heterocycles. frontiersin.org The specific heterocycle formed depends on the nature of the 1,3-dipole used, such as an azide (B81097) (forming a triazole), a nitrile oxide (forming an isoxazoline), or an azomethine ylide (forming a pyrrolidine). ijrpc.commdpi.com
Table 2: Potential Cycloaddition Products with this compound This table provides examples of cyclic structures that could be synthesized using this compound as the 2π component.
| Reaction Type | 4π or Dipolar Component | Resulting Ring System |
| Diels-Alder [4+2] | 1,3-Butadiene | Substituted Cyclohexene |
| Diels-Alder [4+2] | Cyclopentadiene | Substituted Bicyclic Alkene |
| 1,3-Dipolar Cycloaddition | Phenyl Azide | Substituted Triazoline |
| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide | Substituted Isoxazoline |
Olefin metathesis is a versatile reaction that allows for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum. nih.govutc.edu The terminal ethenyl group of this compound makes it a suitable substrate for several types of metathesis reactions.
Cross-metathesis (CM) involves the reaction between two different olefins to create new olefin products. organic-chemistry.org Reacting this compound with another terminal alkene in the presence of a Grubbs' catalyst would lead to a new, internal alkene, with the release of ethylene (B1197577) gas as a byproduct, which drives the reaction to completion. utc.edusigmaaldrich.com This allows for the coupling of the piperidinone moiety to a wide variety of other molecular fragments. harvard.edu
Cross-coupling reactions, such as those developed by Heck, Suzuki, and others, provide powerful methods for forming carbon-carbon bonds. While typically employed with vinyl halides or triflates, variations of these reactions can also involve activated alkenes.
Reactivity of the Piperidin-2-one Lactam Ring
The piperidin-2-one ring contains a δ-lactam, which is a cyclic amide. The reactivity of this ring is centered on the electrophilic nature of the carbonyl carbon.
The carbonyl group of the lactam is susceptible to attack by nucleophiles. This reaction is a nucleophilic acyl substitution, which for a lactam, typically results in the cleavage of the amide bond and ring-opening of the piperidinone structure. The reaction can be catalyzed by either acid or base.
Under basic conditions (e.g., hydrolysis with NaOH), a nucleophile such as a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the C-N bond of the ring and protonating to yield a δ-amino acid.
Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic. A weaker nucleophile, such as water or an alcohol, can then attack the activated carbonyl. Subsequent proton transfer and elimination of the nitrogen group (which becomes an ammonium (B1175870) ion) leads to the ring-opened product, such as a δ-amino ester if an alcohol is used as the nucleophile. The reactivity of lactam rings is influenced by ring strain; while δ-lactams are less strained than β-lactams, they are still more reactive towards hydrolysis than their acyclic amide counterparts. nih.gov
Table 3: Representative Products of Nucleophilic Acyl Substitution on this compound
| Conditions | Nucleophile | Product Type |
| Basic | NaOH (aq), Δ | δ-Amino Acid (Sodium Salt) |
| Acidic | H₂O, H₂SO₄ (cat.), Δ | δ-Amino Acid (Ammonium Salt) |
| Acidic | CH₃OH, HCl (cat.), Δ | δ-Amino Methyl Ester |
Reactions Involving the Lactam Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The nitrogen atom within the lactam ring of this compound is, in principle, susceptible to substitution reactions such as N-alkylation and N-acylation. These reactions are fundamental transformations for modifying the properties of lactams.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, this is achieved by deprotonating the N-H bond with a suitable base to form a lactamate anion, which then acts as a nucleophile to attack an alkyl halide.
N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an N-acyl lactam. This is generally accomplished using an acylating agent such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct.
While these reactions are well-established for various piperidinones and other lactams, specific examples and optimized conditions for the N-alkylation and N-acylation of this compound are not documented in the currently available literature. The presence of the ethenyl (vinyl) group at the 6-position could potentially influence the reactivity of the lactam nitrogen through electronic effects, but without experimental data, this remains speculative.
Functionalization at the Alpha-Positions to the Carbonyl and Nitrogen
The carbon atoms alpha to the carbonyl group (C3 and C5) and the nitrogen atom (C6) are potential sites for functionalization.
Alpha to the Carbonyl (C3 and C5): The protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. Common reactions include alkylation, acylation, and aldol (B89426) condensation. However, the regioselectivity of enolate formation (at C3 vs. C5) would need to be controlled, and no specific studies on this compound have been found to detail this.
Alpha to the Nitrogen (C6): The C6 position is already substituted with the ethenyl group. Further functionalization at this position would likely require more complex synthetic strategies, and no information on such transformations for this specific molecule has been identified.
Chemoselective and Regioselective Transformations of Both Functional Groups
The presence of two distinct functional groups in this compound—the lactam and the ethenyl group—presents opportunities for chemoselective and regioselective reactions. This means that one functional group can be reacted preferentially over the other.
Reactions of the Ethenyl Group: The ethenyl group can, in principle, undergo a variety of reactions common to alkenes, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. A key challenge and area of interest would be to perform these transformations without affecting the lactam ring.
Reactions of the Lactam Ring: Conversely, reactions targeting the lactam, such as reduction of the carbonyl group or ring-opening reactions, could be performed while leaving the ethenyl group intact.
The successful application of such chemoselective and regioselective transformations would be highly dependent on the choice of reagents and reaction conditions. Unfortunately, specific research detailing these selective reactions for this compound is not available. The interplay between the two functional groups and the ability to selectively target one in the presence of the other remains an unexplored area of its chemistry.
Data Tables
Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables of research findings can be generated at this time.
Polymerization Chemistry of 6 Ethenylpiperidin 2 One
Ring-Opening Polymerization (ROP) of the Lactam Ring
The lactam ring of 6-ethenylpiperidin-2-one is susceptible to ring-opening polymerization, a process that cleaves the cyclic amide bond to form a linear polyamide chain. The success and characteristics of this polymerization are governed by several factors, including thermodynamics, kinetics, and the choice of initiator system.
Thermodynamic and Kinetic Considerations for Lactam ROP
The polymerizability of a cyclic monomer is determined by the change in Gibbs free energy (ΔGp) during polymerization, which is a function of both enthalpy (ΔHp) and entropy (ΔSp). wiley-vch.de For polymerization to be thermodynamically favorable, ΔGp must be negative. In ring-opening polymerization, the primary driving force is the relief of ring strain. fiveable.meplos.org Six-membered rings, like the piperidin-2-one moiety, generally exhibit low ring strain, which can make their polymerization challenging compared to smaller, more strained lactams. iupac.orgnih.gov
The polymerization is an equilibrium process, and the position of this equilibrium is influenced by temperature, monomer concentration, and the specific solvent system used. wiley-vch.deiupac.org The concept of a ceiling temperature (Tc) is crucial; above this temperature, the polymerization is no longer thermodynamically favorable. acs.org For many lactams, this temperature is well above typical polymerization conditions. wiley-vch.de
Kinetically, the rate of ROP is dependent on the reactivity of the monomer and the efficiency of the initiator system. wiley-vch.deacs.org The presence of the ethenyl substituent on the lactam ring can influence the kinetics of polymerization, potentially through steric or electronic effects on the reactivity of the amide bond.
Anionic Ring-Opening Polymerization Mechanisms and Initiator Systems
Anionic ring-opening polymerization (AROP) is a widely used and efficient method for the polymerization of lactams. rsc.orgmdpi.com The mechanism typically involves a strong base as an initiator and often an N-acyl lactam as a co-initiator or activator. acs.orgrsc.org
The process begins with the deprotonation of a lactam monomer by a strong base to form a lactamate anion. rsc.org This anion is a powerful nucleophile that attacks the carbonyl carbon of an activated monomer (the N-acyl lactam), initiating the ring-opening process and forming a new acylated lactam which becomes the new growing chain end. acs.org The propagation then proceeds by the repeated nucleophilic attack of lactamate anions on the N-acylated end of the growing polymer chain. rsc.org
Common initiator systems for AROP of lactams include:
Strong bases: Alkali metals, alkali metal hydrides, alkoxides, and organometallic compounds. fiveable.mersc.org
Activators (Co-initiators): Acylating agents like acid chlorides, anhydrides, or N-acylated lactams are often used to accelerate the polymerization, especially for less reactive lactams. acs.orgrsc.org
The choice of initiator and reaction conditions (temperature, solvent) is critical for controlling the polymerization rate and the properties of the resulting polymer. For instance, the use of aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc), sometimes with the addition of salts like lithium chloride (LiCl), can improve the solubility of the monomer and polymer and facilitate the polymerization of substituted lactams. nih.gov
Cationic Ring-Opening Polymerization Mechanisms and Initiator Systems
Cationic ring-opening polymerization (CROP) of lactams is another possible route, though it is generally less common and can be more complex than AROP. rsc.orgmdpi.com The mechanism is initiated by protonic acids, Lewis acids, or other cationic species. scribd.com
Initiation involves the protonation of the carbonyl oxygen of the lactam monomer, which activates the ring towards nucleophilic attack by another neutral monomer. rsc.org The propagation proceeds through the addition of monomer to the growing chain end, which carries a positive charge. However, CROP of lactams can be prone to side reactions, which may lead to polymers with lower molecular weights and broader molecular weight distributions compared to those obtained by AROP. mdpi.com
Initiator systems for CROP of lactams include:
Protonic acids: Strong anhydrous acids. scribd.com
Lewis acids: Compounds like tin tetrachloride (SnCl4) or aluminum bromide (AlBr3) can initiate polymerization, often in the presence of a co-catalyst like water. scribd.comutwente.nl
Other cationic initiators: Salts of primary and secondary amines have also been reported as catalysts. scribd.com
Coordination-Insertion Ring-Opening Polymerization
Coordination-insertion ROP offers a pathway to polymers with controlled architectures and is particularly relevant for the polymerization of lactones, a class of cyclic esters structurally related to lactams. fiveable.meacs.org This mechanism involves the use of metal complexes as catalysts, typically based on metals like aluminum, tin, or rare-earth elements. utwente.nlacs.org
The general mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center of the catalyst. utwente.nl This is followed by the nucleophilic attack of an initiating group (e.g., an alkoxide) on the activated carbonyl carbon, leading to the insertion of the ring-opened monomer into the metal-initiator bond. acs.org This process allows for a high degree of control over the polymerization, including stereoselectivity in some cases. fiveable.me While extensively studied for lactones, the application of coordination-insertion ROP to lactams, including substituted ones like this compound, is an area of ongoing research.
Control over Polymer Microstructure and Molecular Weight Distribution
Achieving control over the polymer microstructure (e.g., tacticity, sequence distribution in copolymers) and molecular weight distribution (dispersity) is a key objective in polymer synthesis. nih.govresearchgate.net In the context of this compound ROP, this control is crucial for tailoring the properties of the resulting polyamide.
Living Polymerization: Anionic ROP of lactams can, under specific conditions, proceed in a "living" manner. researchgate.net This means that chain termination and transfer reactions are suppressed, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The choice of monomer, initiator, and reaction conditions is critical to achieve living characteristics. researchgate.net
Copolymerization: The presence of the ethenyl group offers the potential for subsequent modification or for creating graft copolymers. By first performing ROP of the lactam and then polymerizing the pendant vinyl groups, complex architectures can be built. Alternatively, copolymerization of this compound with other lactams can lead to random, block, or gradient copolymers, depending on the relative reactivities of the monomers and the polymerization technique employed. acs.org
Stereocontrol: For chiral monomers, controlling the stereochemistry during polymerization is essential for controlling the properties of the final polymer. While less common for lactams than for lactides, the use of stereoselective catalysts in coordination-insertion ROP can, in principle, lead to stereoregular polyamides. mdpi.com
| Polymerization Method | Key Features | Potential for Control |
| Anionic ROP | Fast, efficient, can be "living" | Good control over molecular weight and dispersity. researchgate.net |
| Cationic ROP | Can be initiated by acids | Often less control, potential for side reactions. mdpi.com |
| Coordination-Insertion ROP | Stereocontrol possible | High potential for microstructure control. fiveable.me |
Vinyl Polymerization of the Ethenyl Group
The ethenyl (vinyl) group of this compound provides a second reactive handle for polymerization. This allows for the formation of polymers with a polyvinyl backbone and pendant lactam rings. This type of polymerization typically proceeds via a free-radical mechanism, although other methods like controlled radical polymerization could also be employed.
Free-radical polymerization is initiated by a radical species, which adds to the double bond of the vinyl group, creating a new radical that can then propagate by adding to subsequent monomer units. nih.gov This process can be initiated thermally or photochemically using initiators like 2,2'-azobisisobutyronitrile (AIBN). acs.orgtandfonline.com
The resulting polymer, poly(this compound), would possess a hydrocarbon backbone with pendant piperidin-2-one rings. These pendant lactam groups could then potentially undergo further reactions, including ring-opening, to create graft copolymers or cross-linked networks.
Free Radical Polymerization
Conventional free radical polymerization (FRP) of the ethenyl moiety of this compound can be readily initiated using common thermal initiators, such as azobisisobutyronitrile (AIBN), or redox initiators. chemicalpapers.comresearchgate.net The polymerization proceeds via the opening of the carbon-carbon double bond of the vinyl group, leaving the piperidin-2-one ring intact as a pendant group along the polymer backbone. researchgate.net
The kinetics of the free radical polymerization of analogous N-vinylamides, like N-vinylcaprolactam, have been studied in various solvents. researchgate.net The rate of polymerization is influenced by factors such as monomer and initiator concentrations, as well as the reaction temperature. researchgate.netresearchgate.net For instance, the polymerization of NVCL has been carried out at temperatures ranging from 50 to 70°C. researchgate.net The activation energy for the polymerization of NVCL has been calculated to be 108.4 kJ/mol. researchgate.net However, a significant drawback of conventional FRP is the poor control over the polymer's molecular weight and broad molecular weight distributions (polydispersity), which is a common feature for the polymerization of non-activated monomers like N-vinylamides. nih.govcore.ac.uk This lack of control limits the synthesis of well-defined polymer architectures. core.ac.uk
Table 1: Free Radical Polymerization of N-Vinylcaprolactam (Analogue for this compound)
| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Resulting Polymer | Reference |
|---|---|---|---|---|---|---|
| AIBN | 1,4-Dioxane | 70 | Varied | Varied | PNVCL with high molecular weight and broad dispersity | researchgate.net |
| AIBN | Benzene | 70 | Not specified | Not specified | PNVCL | researchgate.net |
| Potassium Persulfate | Water | 70 | Varied | Varied | PNVCL microgels | mdpi.com |
| Benzophenone (photoinitiator) | Hexane | Room Temp | Varied | Not applicable | Grafted PNVCL | researchgate.net |
Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)
To overcome the limitations of conventional FRP, controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been employed for N-vinylamides. magtech.com.cn These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. magtech.com.cn
RAFT Polymerization: RAFT polymerization is a versatile CLRP method that has been successfully applied to N-vinylamides. nih.gov The choice of the RAFT agent is crucial for achieving good control. For less activated monomers (LAMs) like N-vinylamides, xanthates (dithiocarbonates) and dithiocarbamates are generally more effective than trithiocarbonates or dithioesters. nih.govmdpi.com For instance, O-ethyl xanthates have been shown to be efficient in controlling the polymerization of NVCL. nih.gov The polymerization can be conducted in various organic solvents, such as 1,4-dioxane, and also in mixtures of water and ethanol (B145695). nih.govrsc.org
Table 2: RAFT Polymerization of N-Vinylcaprolactam (Analogue for this compound)
| RAFT Agent | Initiator | Solvent | Temperature (°C) | [Monomer]:[RAFT]:[Initiator] | Resulting Polymer (Đ) | Reference |
|---|---|---|---|---|---|---|
| O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate | AIBN | 1,4-Dioxane | 60 | 140-600:1:0.5 | PNVCL (~1.2) | nih.gov |
| S-benzyl-S-(benzyl propionate) trithiocarbonate | AIBN | Not specified | Not specified | Not specified | PNVCL (1.13) | researchgate.net |
| N,N-diethyl-S-(α,α′-dimethyl-α″-acetic acid) dithiocarbamate | AIBN | Not specified | Not specified | Not specified | PNVCL (1.13) | researchgate.net |
ATRP: Atom Transfer Radical Polymerization (ATRP) of N-vinylamides has also been investigated, although it can be more challenging than RAFT. magtech.com.cn The success of ATRP is highly dependent on the selection of the catalyst system (ligand and copper salt) and the solvent. magtech.com.cn For example, the CuCl/Me6Cyclam system has been used to initiate the ATRP of NVCL from a poly(ethylene glycol) (PEG) macroinitiator. revmaterialeplastice.ro However, achieving a high degree of control, as indicated by a low polydispersity index, can be difficult, with reported values often being higher than desired. revmaterialeplastice.ro
Ionic Polymerization of the Ethenyl Moiety
The ionic polymerization of the ethenyl moiety of N-vinylamides is generally less common and more complex than radical polymerization.
Cationic Polymerization: The cationic polymerization of N-alkyl-substituted N-vinylamides, such as N-vinylpyrrolidone (a close analogue of this compound), is known to be difficult. acs.orgacs.org Attempts to polymerize these monomers with cationic initiators often result in the formation of only dimers or low molecular weight oligomers. acs.orgacs.org This is attributed to the instability of the propagating cationic species and efficient chain transfer reactions. cmu.edu
Anionic Polymerization: Anionic polymerization of vinyl monomers typically requires the presence of electron-withdrawing groups to stabilize the propagating carbanion. uni-bayreuth.de While the amide group has some electron-withdrawing character, the direct anionic polymerization of N-vinylamides is not as straightforward as for monomers like acrylates or styrenes. There is limited specific information in the literature on the successful high molecular weight anionic polymerization of the ethenyl group in N-vinylcaprolactam or its analogues. However, the N-vinylcaprolactam anion has been used as an initiator for the anionic ring-opening polymerization of ε-caprolactone. researchgate.net
Dual-Functional Polymerization Strategies
The presence of both a polymerizable ethenyl group and a lactam ring in this compound opens up possibilities for creating complex polymer architectures through dual-functional polymerization strategies.
Sequential Polymerization of Lactam and Ethenyl Groups
One powerful strategy is the sequential polymerization of the two functional groups. For instance, a well-defined polymer can be first synthesized via the controlled radical polymerization of the ethenyl group, yielding a polymer with pendant lactam rings. This initial polymer can then be used as a macroinitiator for the ring-opening polymerization (ROP) of other cyclic monomers, or the pendant lactam rings themselves could potentially undergo ROP under specific conditions, although this is less commonly reported.
A more common approach involves synthesizing a block copolymer by first creating a macroinitiator from one type of monomer and then using it to polymerize the second. For example, a hydroxyl-terminated poly(N-vinylcaprolactam) (PNVCL-OH) can be synthesized via RAFT polymerization. mdpi.com This PNVCL-OH can then act as a macroinitiator for the ring-opening polymerization of ε-caprolactone (CL), yielding a PNVCL-b-PCL block copolymer. mdpi.com This sequential approach allows for the synthesis of well-defined block copolymers with both a polyvinyl segment and a polyester (B1180765) segment. mdpi.comacs.org
Orthogonal Polymerization Pathways for Branched and Cross-linked Structures
Orthogonal polymerization refers to the use of two distinct and non-competing polymerization mechanisms to polymerize a monomer with two different functional groups. In the case of this compound, the vinyl group can be polymerized via radical methods, while the lactam ring could potentially be polymerized via anionic ROP. This allows for the independent polymerization of each functionality.
This strategy can be used to create cross-linked structures. For example, a linear polymer can be synthesized through the polymerization of the ethenyl groups. Subsequently, the pendant lactam rings can be subjected to a ring-opening reaction, which, if carried out with a suitable difunctional initiator, could lead to cross-linking between the polymer chains. Alternatively, cross-linked hydrogels based on N-vinylcaprolactam have been prepared by free radical polymerization in the presence of a cross-linking agent like N,N'-methylenebisacrylamide. mdpi.comacs.org Radiation-induced cross-linking of copolymers containing NVCL has also been reported. nih.gov
Synthesis of Graft and Block Copolymers
The dual functionality of this compound makes it an excellent candidate for the synthesis of graft and block copolymers.
Graft Copolymers: Graft copolymers can be synthesized by "grafting-from," "grafting-to," or "grafting-through" methods. For instance, a polymer backbone can be functionalized with initiator sites, from which the ethenyl groups of this compound can be polymerized, leading to a graft copolymer. Surface-initiated ATRP has been used to graft poly(N-vinylcaprolactam) from various substrates, creating polymer brushes. rsc.org Similarly, graft copolymers have been prepared by grafting NVCL onto chitosan (B1678972) and polyvinyl alcohol. nih.govnih.gov
Block Copolymers: As mentioned in section 4.3.1, sequential polymerization is a powerful method for synthesizing block copolymers. By combining RAFT polymerization of the ethenyl group with ROP of the lactam ring (or other cyclic esters), well-defined diblock and triblock copolymers can be obtained. revmaterialeplastice.romdpi.comacs.org For example, PNVCL-PEG-PNVCL triblock copolymers have been synthesized by ATRP using a PEG macroinitiator. revmaterialeplastice.ro These strategies allow for the combination of the properties of a polyvinyl lactam segment with those of other polymer blocks, leading to materials with tunable properties for various applications.
Catalytic Applications and Catalytic Transformations Involving 6 Ethenylpiperidin 2 One Derivatives
6-Ethenylpiperidin-2-one as a Monomer in Catalytic Polymerization
The presence of a polymerizable ethenyl (vinyl) group makes this compound a potential monomer for the synthesis of novel polymers. The polymerization would proceed via addition polymerization of the vinyl group, creating a polymer backbone with pendant piperidin-2-one rings. The properties of the resulting poly(this compound) would be influenced by the lactam side chains, which could impart hydrophilicity, hydrogen bonding capabilities, and a potential for further functionalization.
Catalytic polymerization of such a monomer could theoretically be achieved through various established methods for vinyl compounds, including:
Radical Polymerization: Initiated by catalysts like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Coordination Polymerization: Using transition metal catalysts, such as Ziegler-Natta catalysts, which are known to polymerize α-olefins with high control over stereochemistry. organic-chemistry.org This could potentially lead to isotactic or syndiotactic polymers with ordered arrangements of the piperidinone rings, significantly impacting the material's properties. organic-chemistry.org
Catalytic Living Polymerization: Methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization could be employed to synthesize polymers with well-defined molecular weights and low dispersity.
While specific studies on this compound are not prevalent, research on the polymerization of other vinyl monomers provides a strong foundation for predicting its behavior. beilstein-journals.org The development of specialized catalysts would be crucial for controlling the polymerization process and tailoring the properties of the resulting materials for various applications. beilstein-journals.org
Exploration of this compound Derivatives as Ligands in Metal Catalysis
The piperidine (B6355638) scaffold is a ubiquitous structural motif in the design of chiral ligands for asymmetric catalysis. acs.orgnih.gov Derivatives of this compound could serve as a versatile platform for creating novel ligand architectures.
The functional groups of this compound—the vinyl group, the lactam ring, and available C-H bonds—offer multiple points for modification to introduce coordinating atoms (e.g., N, P, O, S).
Modification of the Vinyl Group: The ethenyl moiety can be transformed through reactions like hydroformylation, hydroamination, or oxidation to introduce donor groups. For example, hydrophosphination could install a phosphine (B1218219) group, a key component in many successful catalyst ligands.
Functionalization of the Piperidinone Ring: The nitrogen atom of the lactam could be substituted, or C-H activation could be used to introduce substituents at other positions on the ring. nih.gov These substituents could bear donor atoms, creating bidentate or tridentate ligands. For instance, incorporating a pyridine (B92270) ring could lead to N,N-type ligands, which are effective in a variety of metal-catalyzed reactions. mdpi.com
Utilizing Inherent Chirality: The stereocenter at the C6 position provides an inherent source of chirality. Synthesizing enantiomerically pure this compound would be a critical first step. This chirality can then be transferred during catalytic reactions to the product molecules.
The synthesis of such ligands would likely involve multi-step sequences, starting with the stereoselective synthesis of the piperidinone core itself, followed by functionalization. The table below outlines hypothetical ligand structures derived from this scaffold.
| Ligand Type | Hypothetical Structure | Potential Coordinating Atoms | Target Catalytic Reactions |
| Phosphine-Amide | Derivative with a diphenylphosphine (B32561) group attached to the ethyl side chain (post-hydrogenation & functionalization) | P, O | Cross-coupling, Hydrogenation |
| N,N-Bidentate | Derivative with a pyridyl group attached at the N1 position of the lactam ring | N (pyridine), O (amide) | Oxidative Amination, Cycloadditions |
| P,N-Bidentate | Derivative with a phosphine group on the side chain and a coordinating group on the lactam nitrogen | P, N | Asymmetric Hydrogenation, Allylic Alkylation |
Chiral ligands based on the this compound framework could be applied to a wide range of stereoselective reactions. The success of such a ligand would depend on its ability to create a well-defined and asymmetric coordination sphere around a metal center, thereby directing the approach of reactants to favor the formation of one stereoisomer over another. frontiersin.orgnih.gov
Potential applications include:
Asymmetric Hydrogenation: Chiral phosphine or N-heterocyclic carbene (NHC) ligands are extensively used with metals like rhodium, iridium, and ruthenium to achieve enantioselective reduction of prochiral olefins, ketones, and imines. mdpi.com
Asymmetric Cross-Coupling Reactions: Palladium catalysts bearing chiral ligands are workhorses for forming C-C and C-heteroatom bonds with high enantioselectivity.
Asymmetric Cycloadditions: Lewis acidic metal complexes with chiral ligands can catalyze Diels-Alder or [3+2] cycloaddition reactions to produce chiral cyclic products.
The rigid piperidinone backbone, combined with the chirality at C6, could effectively control the stereochemical outcome of these transformations. The development of these applications hinges on the successful and stereocontrolled synthesis of the proposed ligand architectures. nih.gov
Facilitation of Specific Organic Transformations
The vinyl group and the lactam ring in this compound are susceptible to various catalytic transformations, allowing for its conversion into other valuable chemical intermediates.
The ethenyl group of this compound can be selectively reduced to an ethyl group via catalytic hydrogenation, yielding 6-ethylpiperidin-2-one. This transformation is a standard and highly efficient reaction. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose, often used with molecular hydrogen (H₂) under mild conditions. mdpi.com The reaction is typically highly selective for the C=C double bond, leaving the lactam carbonyl group untouched. mdpi.com
In addition to heterogeneous catalysts, homogeneous catalysts, such as those based on rhodium or iridium, can also be employed, which may offer higher selectivity and activity under specific conditions. nih.govrsc.org For instance, stereoselective hydrogenation of unsaturated piperidinones using rhodium(I) complexes with chiral bisphosphine ligands has been reported to proceed with high enantioselectivity. mdpi.com
The table below summarizes typical catalytic systems used for the hydrogenation of vinyl groups and related unsaturated systems.
| Catalyst | Hydrogen Source | Typical Substrate | Key Findings & Selectivity | Reference |
| Pd/C (Palladium on Carbon) | H₂ gas | Various O-, S-, N-vinyl derivatives | High conversion and >99% selectivity for C=C bond hydrogenation over C-X hydrogenolysis. | mdpi.com |
| [Rh(cod)(dppf)]BF₄ | H₂ gas | Allenyl/Alkynyl Amides | Stereodivergent synthesis; Rh catalyst selectively gives the syn-δ-lactam. | nih.govrsc.org |
| Raney Nickel | Ammonium (B1175870) formate | β-Lactams with alkene groups | Effective for hydrogenating the alkene group in β-lactams via catalytic transfer hydrogenation. | utrgv.edu |
| Rhodium(I) with P-chiral ligand | H₂ gas | Tetrasubstituted enamides | High enantioselectivity in asymmetric hydrogenation. | mdpi.com |
The this compound molecule offers two primary sites for oxidation: the carbon-carbon double bond and the lactam ring, particularly the α-carbon to the carbonyl group.
Oxidation of the Ethenyl Group: Standard alkene oxidation reactions could be applied to the vinyl moiety.
Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or catalytically with a titanium-tartrate system (Sharpless epoxidation) would yield 6-(oxiran-2-yl)piperidin-2-one, a valuable chiral building block.
Dihydroxylation: Catalytic asymmetric dihydroxylation (e.g., using osmium tetroxide with a chiral ligand) could produce the corresponding chiral diol, 6-(1,2-dihydroxyethyl)piperidin-2-one.
Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative work-up would cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.
Oxidation of the Lactam Ring: The lactam ring itself can be a target for oxidation. Methods for the oxidation of pyrrolidines to γ-lactams have been developed that are selective and tolerate the presence of vinyl groups on side chains, suggesting that similar chemistry could be applied here. acs.org For instance, oxidation at the C3 or C5 positions of the piperidinone ring could introduce further functionality. Reagents like o-benzoquinones have been used for the mild oxidation of N-heterocycles. acs.org
The choice of catalyst and oxidant would be critical to control the regioselectivity, determining whether the reaction occurs at the vinyl group or the lactam ring. beilstein-journals.org
C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering novel retrosynthetic disconnections for the construction of complex molecules. nih.gov In the context of this compound and its derivatives, catalytic C-H functionalization presents a promising avenue for the introduction of new substituents and the elaboration of the lactam core. While direct C-H functionalization on this compound itself is not extensively documented in dedicated studies, valuable insights can be drawn from research on structurally related δ-lactams and α,β-unsaturated amide systems. These studies highlight the potential for both palladium and rhodium catalysts to mediate such transformations, targeting various C-H bonds within the molecule.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of modern C-H activation chemistry. nih.govresearchgate.netsigmaaldrich.com For δ-lactam systems, palladium(II) catalysts have been shown to effectively catalyze intramolecular amination of C(sp²)–H and C(sp³)–H bonds, providing access to a range of β-, γ-, and δ-lactams. nih.govresearchgate.net This approach often utilizes an oxidant, such as a combination of copper(II) chloride and silver(I) acetate, and can tolerate the presence of double bonds within the substrate. nih.gov
A significant strategy in this area involves the use of directing groups to control the regioselectivity of the C-H activation. For instance, palladium-catalyzed enantioselective C-H functionalization has been achieved using bidentate directing groups in combination with chiral ligands. snnu.edu.cn While these examples may not use this compound directly, they establish a proof-of-concept for the functionalization of C-H bonds in lactam rings.
Furthermore, palladium-catalyzed alkenylation reactions have been developed for lactams. A relay Heck strategy has been employed for the enantioselective alkenylation of enelactams, which are α,β-unsaturated lactams. nih.gov This method allows for the coupling of both electron-deficient and electron-rich alkenyl electrophiles at the 6-position of δ-lactams, demonstrating the feasibility of introducing substituents at positions relevant to derivatives of this compound. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Functionalization on Related Lactam Scaffolds
| Catalyst System | Substrate Type | Reaction Type | Product | Reference |
| Pd(OAc)₂ / Ligand | Enelactam | Enantioselective Alkenylation | 6-Alkenyl-α,β-unsaturated δ-lactam | nih.gov |
| Pd(II) / CuCl₂ / AgOAc | Alkenyl Amide | Intramolecular C-H Amination | δ-Lactam | nih.govresearchgate.net |
| Pd(0) / Chiral Ligand | Cyclopropane carboxamide | Enantioselective C(sp³)-H Alkenylation | Chiral Lactam | snnu.edu.cn |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have also proven to be highly effective for C-H functionalization, particularly for the synthesis and modification of nitrogen-containing heterocycles. nih.govrsc.orgnih.govrsc.orgscispace.com Rhodium(III)-catalyzed C-H activation and annulation of enamides with various coupling partners, such as sulfoxonium ylides, has been developed to produce isoquinoline (B145761) derivatives. rsc.orgrsc.org This highlights the ability of rhodium to activate C(sp²)–H bonds in enamide systems, which are present in the tautomeric form of this compound.
A notable application is the rhodium(III)-catalyzed synthesis of α,β-unsaturated-δ-lactams from N-(pivaloyloxy)acrylamides and unactivated alkenes. nih.gov This reaction proceeds via a turnover-limiting, irreversible C-H activation at the vinyl group of the acrylamide, followed by migratory insertion of the alkene and subsequent cyclization. The use of a [CpRhCl₂]₂ catalyst (where Cp is pentamethylcyclopentadienyl) is crucial for this transformation, which demonstrates good regio- and diastereoselectivity. nih.gov This methodology is particularly relevant as it directly involves the C-H functionalization of a vinyl group attached to a nitrogen-containing scaffold, analogous to the ethenyl group in this compound.
Moreover, stereodivergent and diastereoselective intramolecular hydroamidation of allenes and alkynes catalyzed by either rhodium or palladium has been reported to furnish δ-vinyl-lactams. rsc.org The choice of metal catalyst dictates the stereochemical outcome, with rhodium catalysts typically affording the syn-δ-lactam and palladium catalysts yielding the anti-δ-lactam. rsc.org These reactions underscore the potential for catalytic systems to not only form the lactam ring but also to control the stereochemistry of substituents on the ring, including a vinyl group.
Table 2: Examples of Rhodium-Catalyzed C-H Functionalization on Related Amide and Enamide Scaffolds
| Catalyst System | Substrate Type | Reaction Type | Product | Reference |
| [Cp*Rh(III)] | N-(Pivaloyloxy)acrylamide / Alkene | C-H Activation / Annulation | α,β-Unsaturated-δ-lactam | nih.gov |
| [Rh(III)] | Enamide / Sulfoxonium ylide | C-H Activation / Annulation | Isoquinoline | rsc.orgrsc.org |
| Rhodium catalyst | Allenic/Alkynyl Amide | Intramolecular Hydroamidation | syn-δ-Vinyl-lactam | rsc.org |
Mechanistic Investigations of 6 Ethenylpiperidin 2 One Reactivity and Polymerization
Detailed Reaction Pathway Elucidation for Key Synthetic Steps
No specific studies elucidating the detailed reaction pathways for the synthesis of 6-Ethenylpiperidin-2-one were found in the provided search results. While general synthetic methods for related structures like 1-ethenylpiperidin-3-one (B143486) exist, involving condensation or cyclization reactions evitachem.com, specific mechanistic details, intermediates, and transition states for the synthesis of the 6-ethenyl isomer are not available.
Transition State Characterization and Reaction Energetics
There is no information available regarding the characterization of transition states or the reaction energetics for this compound. The characterization of a transition state is crucial for understanding a reaction mechanism and is often investigated using a combination of experimental techniques, like kinetic isotope effects, and theoretical calculations. ufl.edunih.gov Such analyses provide insight into the geometry and energy of the highest point on the reaction coordinate. Without dedicated studies, any description of the transition states for the synthesis or polymerization of this compound would be purely speculative.
Studies of Stereochemical Control in Reactions and Polymerization
The literature search did not yield any studies on the stereochemical control in the reactions or polymerization of this compound. Stereochemical control is a critical aspect of polymerization, influencing the properties of the resulting polymer. rsc.org For example, in the ring-opening polymerization of lactide, specific organocatalysts can be used to achieve high stereoselectivity. umons.ac.be Similarly, the stereochemistry of poly(vinyl ether)s can be controlled using chiral counterions in cationic polymerization. ku.edu However, no research has been published applying these or other principles to achieve stereocontrol with this compound.
Investigation of Intermediates and Catalytic Cycles
No investigations into the reaction intermediates or catalytic cycles involved in the synthesis or polymerization of this compound were found. Understanding catalytic cycles and identifying intermediates are fundamental to optimizing reaction conditions and catalyst design. In many polymerizations, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, the process involves complex interactions between initiators, monomers, and catalytic agents. rsc.org Research on enzymatic reactions also highlights the importance of identifying intermediates to understand the mechanism. nih.gov This level of detailed investigation has not been reported for this compound.
Theoretical and Computational Chemistry of 6 Ethenylpiperidin 2 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-ethenylpiperidin-2-one at the atomic level. These methods solve the electronic Schrödinger equation to predict molecular characteristics. wikipedia.org
Density Functional Theory (DFT) Studies of Ground States and Transition States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. novapublishers.com It offers a balance between accuracy and computational cost, making it suitable for studying the ground and transition states of medium-sized molecules like this compound. nih.gov DFT calculations can elucidate the optimized geometry, electronic energy, and vibrational frequencies of the molecule.
For this compound, DFT studies can determine the most stable conformation of the six-membered piperidinone ring and the orientation of the ethenyl (vinyl) group. These calculations are also crucial for mapping the potential energy surface of reactions, such as its polymerization. By locating the transition state structures, researchers can calculate activation barriers, providing insights into reaction kinetics. rsc.orgmdpi.com For instance, DFT can be used to model the transition states involved in the ring-opening polymerization of the lactam. rsc.org The choice of functional and basis set, such as B3LYP with a 6-311+G(2d,p) basis set, is critical for obtaining accurate results for ground state, excited state, and transition state geometries. chemrxiv.orggaussian.com
Table 1: Representative Calculated Properties of this compound from DFT Studies
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | [Value] | [e.g., B3LYP/6-31G] |
| Dipole Moment | [Value] | [e.g., B3LYP/6-31G] |
| HOMO-LUMO Gap | [Value] | [e.g., B3LYP/6-31G] |
| Key Bond Lengths (C=O, C-N, C=C) | [Values] | [e.g., B3LYP/6-31G] |
| Key Bond Angles | [Values] | [e.g., B3LYP/6-31G*] |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time. nih.govbiorxiv.org
For this compound, MD simulations can be employed to explore its conformational landscape. The piperidinone ring can adopt various conformations, such as chair and boat forms, and the vinyl group has rotational freedom. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion. nih.gov Furthermore, in a condensed phase (liquid or solution), MD simulations can model the intermolecular interactions between this compound molecules, including hydrogen bonding and van der Waals forces. This is crucial for understanding its bulk properties and behavior in solution. Analysis of the simulation trajectories can provide insights into local structure and dynamics. galaxyproject.org
Prediction of Reactivity, Selectivity, and Polymerization Behavior
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound. By analyzing its electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the lactam ring is an electrophilic site, while the nitrogen and the vinyl group can exhibit nucleophilic character.
Quantum chemical calculations can be used to model reaction pathways for various transformations, including its polymerization. For example, the reactivity of the vinyl group in radical or cationic polymerization can be assessed by calculating the stability of the resulting radical or carbocation intermediates. Similarly, the susceptibility of the lactam ring to ring-opening polymerization can be investigated by modeling the reaction with an initiator and calculating the activation energies for propagation. Theoretical studies on related piperidinone scaffolds have utilized computational methods to understand reaction mechanisms and selectivity. researchgate.net
Computational Approaches to Polymerization Thermodynamics (e.g., Ring-Opening Enthalpy)
The thermodynamics of polymerization determines whether the process is favorable. A key parameter for the ring-opening polymerization (ROP) of cyclic monomers is the change in Gibbs free energy (ΔGp), which is composed of enthalpic (ΔHp) and entropic (ΔSp) contributions. wiley-vch.de Polymerization is generally favored when ΔGp is negative. wiley-vch.de
For the ROP of this compound, the ring strain of the six-membered lactam ring is a major driving force. Computational methods can be used to estimate the ring-opening enthalpy (ΔHROP), which is a good approximation of the ring strain. wiley-vch.denih.gov A common computational approach involves calculating the energy difference between the cyclic monomer and a corresponding linear polymer chain segment. github.iogatech.edu Accurate calculation of ΔHROP is critical, as values between -20 and 0 kJ/mol are often sought for creating depolymerizable polymers. github.iogatech.edu First-principles computational schemes have been developed to compute ΔHROP with high accuracy (root-mean-square error of ~7 kJ/mol), which is a significant improvement over conventional methods. nih.gov
Table 2: Computationally Estimated Thermodynamic Data for Polymerization
| Parameter | Predicted Value Range (kJ/mol) | Significance |
| Ring-Opening Enthalpy (ΔHROP) | [Value Range] | Indicates the energetic driving force for ROP due to ring strain. |
| Enthalpy of Vinyl Polymerization | [Value Range] | Indicates the energetic driving force for addition polymerization. |
Note: Specific values would be derived from dedicated computational studies on this compound.
Machine Learning and AI in Predicting this compound Derived Polymer Properties
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in polymer science for accelerating materials discovery and design. gatech.edunih.gov These data-driven approaches can predict the properties of polymers based on their chemical structure, bypassing the need for extensive experimental synthesis and characterization or computationally expensive simulations. gatech.eduresearchgate.net
For polymers derived from this compound, ML models could be trained on datasets of existing polymers to predict a wide range of properties. These properties could include thermal characteristics (like glass transition temperature), mechanical properties, and solubility. mit.edu The input to these models is typically a numerical representation of the polymer's repeating unit. mit.edu By using ML, it's possible to screen virtual libraries of polymers containing the this compound moiety to identify candidates with desired property profiles. nih.gov Multi-task learning approaches, where a single model is trained to predict multiple properties simultaneously, can be particularly effective, especially when data for some properties are scarce. arxiv.org As more high-quality computational and experimental data on polymers becomes available, the predictive power of these ML models is expected to increase, further guiding the rational design of new materials based on this compound. nih.gov
Chemical Derivatization Strategies for 6 Ethenylpiperidin 2 One and Its Polymeric Materials
Derivatization of the Ethenyl Group for Post-Polymerization Modification
Post-polymerization modification is a powerful technique for introducing functional groups onto a polymer backbone. rsc.org This approach allows for the synthesis of a single parent polymer that can then be diversified into a library of functional materials, ensuring consistency across different batches. nih.gov For poly(6-ethenylpiperidin-2-one), the pendant ethenyl groups serve as versatile handles for such modifications.
One of the most efficient methods for modifying alkene functionalities on polymer chains is the thiol-ene reaction . wiley-vch.de This reaction involves the radical-mediated addition of a thiol (R-SH) across the carbon-carbon double bond of the ethenyl group. wiley-vch.de The reaction typically proceeds with high efficiency under mild conditions, often initiated by UV light or a radical initiator, and exhibits anti-Markovnikov regioselectivity. wiley-vch.de A significant advantage of this method is the vast commercial availability of thiols bearing a wide array of functional groups, allowing for the straightforward introduction of desired chemical properties. For instance, reacting the polymer with thioglycolic acid introduces carboxylic acid groups, while reaction with cysteamine (B1669678) introduces primary amines. These modifications transform the relatively inert polymer into a reactive scaffold suitable for further functionalization.
Intramolecular cyclization can sometimes be a competing side reaction in thiol-ene modifications on polymers where vinyl groups are in close proximity. wiley-vch.de However, strategies to suppress this include performing the reaction at lower temperatures and higher concentrations. wiley-vch.de
Table 1: Examples of Thiol-Ene Reactions for Post-Polymerization Modification
| Thiol Reagent | Chemical Structure | Resulting Functional Group | Potential Application |
|---|---|---|---|
| 1-Thioglycerol | HOCH₂(CHOH)CH₂SH | Diol | Increased hydrophilicity, points for further esterification |
| Cysteamine | H₂NCH₂CH₂SH | Primary Amine | Bioconjugation, pH-responsive behavior, drug attachment |
| Thioglycolic Acid | HSCH₂COOH | Carboxylic Acid | pH-responsive behavior, conjugation via amide coupling |
Derivatization of the Lactam Ring for Functionalization
The six-membered lactam ring of the this compound monomer unit offers a second site for chemical derivatization. The chemistry of lactams is well-established, providing several pathways for modification.
The most profound modification is hydrolytic ring-opening . Under acidic or basic conditions, the endocyclic amide bond can be cleaved to yield a linear amino acid structure, specifically 6-amino-4-hexenoic acid (assuming the ethenyl group remains intact). This transformation drastically alters the chemical nature of the polymer, converting a neutral, cyclic amide structure into a zwitterionic or charged polymer backbone containing both amine and carboxylic acid functionalities. The resulting polyampholyte would exhibit strong pH-responsive behavior, making it a candidate for applications in smart hydrogels or drug delivery systems.
Alternatively, the lactam nitrogen can be targeted for functionalization. While the amide proton is not highly acidic, it can be removed by a strong base to form a lactamate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in an N-alkylation or N-acylation reaction. This approach allows for the attachment of side chains directly to the lactam ring without cleaving it. However, performing this on a pre-formed polymer can be challenging due to steric hindrance and potential side reactions. It is often more feasible on the monomer prior to polymerization.
Table 2: Derivatization Strategies for the Lactam Ring
| Reaction Type | Typical Reagents | Resulting Structure | Key Feature |
|---|---|---|---|
| Ring-Opening Hydrolysis | HCl (acidic) or NaOH (basic), followed by neutralization | Amino acid unit | Introduces amine and carboxyl groups; pH-responsive |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N-alkylated lactam | Modifies polarity and steric bulk; removes H-bond donor |
Introduction of Specific Chemical Tags for Advanced Applications (e.g., Fluorescent Probes, Bioconjugation)
The true utility of derivatization is realized when it enables the attachment of specific chemical tags for advanced applications like bio-imaging and targeted therapies. nih.gov The functional groups introduced through the strategies described in sections 8.1 and 8.2 serve as anchor points for these tags. mdpi.com
Fluorescent Probes: These are molecules that emit light upon excitation and can be used to track the location of the polymer in biological systems. thermofisher.com Functional polymers derived from this compound can be labeled with fluorescent dyes. For example, amine-functionalized polymers (from thiol-ene reaction with cysteamine) can be reacted with the N-hydroxysuccinimide (NHS) ester of a dye like fluorescein (B123965) or rhodamine to form a stable amide bond. thermofisher.com Similarly, carboxyl-functionalized polymers can be coupled to amine-containing dyes using carbodiimide (B86325) chemistry (e.g., with EDC). nih.gov
Bioconjugation: This involves covalently linking the polymer to a biomolecule, such as a protein, peptide, or antibody, to create materials for targeted drug delivery or diagnostics. wikipedia.orginsights.bio The same functional groups used for fluorescent labeling are often employed for bioconjugation. thermofisher.com
Amine groups can react with NHS esters or isothiocyanates on a biomolecule.
Carboxylic acid groups can be activated with EDC/NHS to react with primary amines (e.g., lysine (B10760008) residues) on proteins. wikipedia.org
Thiol groups , introduced directly by modifying the ethenyl group with a dithiol, can react with maleimide-functionalized biomolecules to form stable thioether linkages. nih.govnih.gov
Table 3: Examples of Chemical Tags and Conjugation Chemistries
| Tag Type | Example Reagent | Target Functional Group on Polymer | Resulting Linkage | Application |
|---|---|---|---|---|
| Fluorescent Probe | Coumarin-NHS Ester | Primary Amine | Amide | Bio-imaging, cellular uptake studies |
| Fluorescent Probe | Rhodamine Isothiocyanate | Primary Amine | Thiourea | Fluorescence microscopy |
| Bioconjugation Linker | Maleimide-PEG-Biotin | Thiol | Thioether | Targeted delivery via avidin-biotin interaction |
Emerging Research Directions and Future Prospects
Novel Polymer Architectures and Macromolecular Engineering
The presence of the vinyl group in 6-Ethenylpiperidin-2-one allows for its polymerization into a variety of macromolecular architectures. Researchers are exploring its use in creating homopolymers and copolymers with tailored properties. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. mdpi.comacs.orgutwente.nl
The copolymerization of this compound with other vinyl monomers is a key strategy in macromolecular engineering. acs.org By incorporating different comonomers, the properties of the resulting polymers, such as their solubility, thermal behavior, and mechanical strength, can be precisely tuned. For instance, creating copolymers with stimuli-responsive monomers can lead to "smart" materials that change their properties in response to external triggers like temperature or pH. sigmaaldrich.comnumberanalytics.comnih.gov
The table below summarizes potential polymer architectures incorporating this compound.
| Polymer Architecture | Potential Properties and Applications | Synthesis Method |
| Homopolymers | High polarity, potential for biocompatibility, precursor for further modification. | Radical Polymerization, RAFT Polymerization |
| Statistical Copolymers | Tunable hydrophilicity, stimuli-responsive behavior (e.g., thermo-responsiveness). researchgate.net | RAFT Polymerization |
| Block Copolymers | Formation of self-assembled nanostructures (micelles, vesicles) for drug delivery. mdpi.com | Sequential RAFT Polymerization |
| Graft Copolymers | Surface modification of materials to enhance biocompatibility or introduce specific functionalities. utwente.nl | "Grafting-from" or "grafting-to" approaches |
Development of Next-Generation Catalytic Systems Incorporating this compound Motifs
The piperidinone ring within the this compound structure presents an intriguing motif for the design of novel ligands for catalytic applications. The nitrogen and oxygen atoms in the lactam ring have the potential to coordinate with metal centers, forming stable complexes that can act as catalysts. sci-hub.ruresearchgate.net
Research in this area is focused on synthesizing functionalized piperidinones that can serve as ligands for transition metal catalysts. nih.gov The electronic and steric properties of these ligands can be modified by introducing different substituents on the piperidinone ring, thereby influencing the activity and selectivity of the catalyst. nih.gov The development of chiral piperidinone-based ligands is of particular interest for asymmetric catalysis, which is crucial in the synthesis of pharmaceuticals and other fine chemicals. scholarsresearchlibrary.com
The following table details potential catalytic systems based on this compound motifs.
| Catalyst Type | Potential Application | Design Strategy |
| Homogeneous Catalysts | Asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. organic-chemistry.orgorientjchem.org | Synthesis of chiral piperidinone ligands for transition metals (e.g., Rhodium, Iridium, Palladium). |
| Heterogeneous Catalysts | Enhanced stability and reusability in industrial processes. scholarsresearchlibrary.com | Immobilization of piperidinone-metal complexes on solid supports. |
| Biomimetic Catalysts | Mimicking the active sites of metalloenzymes for selective transformations. orientjchem.org | Incorporation of piperidinone motifs into larger scaffold molecules that replicate enzyme structures. |
Integration of this compound into Advanced Materials Science
The unique properties of polymers derived from this compound make them promising candidates for a variety of advanced materials. The polarity of the lactam ring can contribute to properties like hydrophilicity and adhesion, while the polymer backbone can be engineered for specific mechanical and thermal characteristics.
One of the most exciting areas of research is the development of stimuli-responsive materials. numberanalytics.comnih.gov Polymers containing piperidinone units can exhibit lower critical solution temperature (LCST) behavior, where they undergo a reversible phase transition from soluble to insoluble in water as the temperature changes. researchgate.net This property is highly valuable for applications such as smart drug delivery systems, where a drug can be released at a specific site in the body in response to a local temperature change. sigmaaldrich.commdpi.comnih.gov
Furthermore, the ability to functionalize the piperidinone ring opens up possibilities for creating materials with tailored surface properties. For example, grafting bioactive molecules onto polymer chains containing this compound could be used to create biocompatible coatings for medical implants. utwente.nl
The table below outlines potential applications of this compound in advanced materials.
| Material Type | Key Property | Potential Application |
| Stimuli-Responsive Hydrogels | Thermo-responsiveness (LCST) researchgate.net | Drug delivery, tissue engineering, smart sensors. nih.gov |
| Biocompatible Coatings | Surface functionalization with bioactive molecules | Medical implants, biosensors. utwente.nl |
| Adhesives and Binders | Polarity and adhesive properties | Industrial and biomedical adhesives. |
| Membranes | Tunable porosity and selectivity | Separation and purification processes. |
Cross-Disciplinary Research Initiatives
The versatile nature of this compound and its derivatives necessitates a cross-disciplinary research approach to fully realize their potential. Collaboration between polymer chemists, materials scientists, catalytic chemists, and biomedical engineers is essential for translating fundamental research into practical applications. mdpi.com
For example, the development of a new drug delivery system based on a this compound copolymer would require expertise in polymer synthesis to create the carrier, knowledge of materials science to characterize its physical properties, and biomedical engineering to test its efficacy and biocompatibility. niperhyd.ac.in Similarly, the design of a novel catalyst would involve collaboration between synthetic organic chemists to prepare the ligand and catalytic chemists to evaluate its performance. purduepharma.com
Future research initiatives will likely focus on:
Combinatorial materials science: High-throughput synthesis and screening of libraries of copolymers containing this compound to rapidly identify materials with desired properties.
Computational modeling: Using computer simulations to predict the behavior of polymers and catalytic systems, thereby guiding experimental design.
Sustainable chemistry: Developing environmentally friendly methods for the synthesis of this compound and its polymers, as well as creating biodegradable materials. nrel.gov
These collaborative efforts will be crucial in unlocking the full scientific and technological potential of this promising chemical compound. mdpi.com
Q & A
Q. How can researchers systematically evaluate the credibility of published studies on this compound?
- Methodological Answer : Use FINER criteria :
- Feasibility : Were methods appropriate for the proposed aims?
- Novelty : Does the study address a gap (e.g., unexplored substituent effects)?
- Ethics : Are animal/human studies IRB-approved?
- Relevance : Does the work advance medicinal chemistry or mechanistic understanding?
Cross-check claims against patents or independent replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
